![molecular formula C20H27N3O5 B193057 Cilazaprilat CAS No. 90139-06-3](/img/structure/B193057.png)
Cilazaprilat
Übersicht
Beschreibung
Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .
Synthesis Analysis
Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, Cilazaprilat . The transformation of Cilazapril to Cilazaprilat occurs through a deesterification reaction .Molecular Structure Analysis
The molecular structure of Cilazaprilat is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Chemical Reactions Analysis
Cilazapril degrades in the course of a deesterification reaction forming Cilazaprilat . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .Physical And Chemical Properties Analysis
Cilazaprilat is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .Wissenschaftliche Forschungsanwendungen
Bioequivalence Studies
Cilazaprilat is used in bioequivalence studies to compare the plasma concentration profiles of different formulations of cilazapril. An automated HPLC/MS/MS method has been developed for the determination of cilazapril and its active metabolite cilazaprilat in human plasma. This method is characterized by high throughput and complete automation, making it suitable for bioequivalence studies where precision and reproducibility are crucial .
Pharmacokinetic Analysis
The pharmacokinetics of cilazapril, which is bioactivated to cilazaprilat, has been extensively studied. Cilazaprilat’s long terminal half-life of 30 to 50 hours allows for detailed pharmacokinetic analysis, which is essential for understanding drug behavior in the body, including absorption, distribution, metabolism, and excretion .
Hypertension Management
Cilazaprilat, as a potent ACE inhibitor, plays a significant role in hypertension management. It helps in reducing blood pressure by inhibiting the angiotensin-converting enzyme, thus relaxing blood vessels and easing blood flow .
Heart Failure Treatment
In the treatment of congestive heart failure, cilazaprilat’s ability to reduce peripheral resistance without affecting cardiovascular reflexes makes it a valuable therapeutic agent. Its efficacy in improving hemodynamics supports its use in managing heart failure conditions .
Renal Function Assessment
Cilazaprilat has been used to assess renal function by measuring its effects on renal plasma flow and glomerular filtration rate. This application is particularly useful in clinical studies investigating the renal effects of ACE inhibitors .
Dose-Response Relationship Studies
Understanding the dose-response relationship of cilazaprilat is critical for determining the optimal dosing for therapeutic effect. Studies have established a close correlation between cilazaprilat plasma concentration and ACE inhibition, which is instrumental in identifying the most effective dose for blood pressure reduction .
Chronic Renal Impairment Research
Research involving patients with severe chronic renal impairment has shown that cilazaprilat’s duration of ACE inhibition is prolonged. This finding is significant for developing dosing strategies in populations with renal challenges .
Hepatic Failure Studies
Cilazaprilat’s pharmacological profile is also studied in the context of hepatic failure. The prolonged duration of ACE inhibition in patients with hepatic failure informs the adjustment of dosage and frequency to ensure safe and effective treatment .
Wirkmechanismus
Target of Action
Cilazaprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body.
Pharmacokinetics
It is known that cilazapril, the prodrug of cilazaprilat, is rapidly absorbed and hydrolyzed to cilazaprilat after absorption . More research is needed to fully understand the ADME properties of Cilazaprilat and their impact on its bioavailability.
Result of Action
The primary result of Cilazaprilat’s action is a decrease in blood pressure . By inhibiting the production of angiotensin II, it decreases sodium and water reabsorption and vasoconstriction . This leads to a decrease in vascular resistance and, therefore, blood pressure .
Action Environment
The action, efficacy, and stability of Cilazaprilat can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Cilazapril, the prodrug of Cilazaprilat, were found to be essentially the same in healthy, normotensive Chinese and Caucasians . The changes in plasma renin activity (pra) and aldosterone suggest an ethnic difference in the responses of the renin-angiotensin-aldosterone system . More research is needed to fully understand how environmental factors influence the action of Cilazaprilat.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAUYSRYXACKSC-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238043 | |
Record name | Cilazaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilazaprilat | |
CAS RN |
90139-06-3 | |
Record name | Cilazaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilazaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilazaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilazaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILAZAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cilazaprilat?
A1: Cilazaprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, , ] It competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. [, ]
Q2: What are the downstream consequences of ACE inhibition by Cilazaprilat?
A2: By preventing the formation of angiotensin II, Cilazaprilat induces vasodilation, lowers blood pressure, and reduces aldosterone secretion. [, , ] This leads to a decrease in sodium and water retention, contributing to its therapeutic effects in hypertension and heart failure. [, , ]
Q3: How does Cilazaprilat interact with the kallikrein-kinin system?
A3: Cilazaprilat, through its ACE inhibitory activity, prevents the degradation of bradykinin. [, , , , ] This leads to an accumulation of bradykinin, which contributes to vasodilation via nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) release. [, , , , , ]
Q4: What is the significance of the augmented bradykinin levels in Cilazaprilat's action?
A4: Increased bradykinin levels, due to Cilazaprilat’s ACE inhibition, contribute to several beneficial effects, including:
- Enhanced Coronary Blood Flow: Bradykinin, stimulated by Cilazaprilat, increases coronary blood flow and improves myocardial function in ischemic conditions. [, ]
- Cardioprotection: Cilazaprilat, through bradykinin and NO, protects cardiac myocytes from hypoxia/reoxygenation injury. [, ]
- Renal Vasodilation: Bradykinin plays a role in Cilazaprilat-induced renal vasodilation, contributing to its beneficial effects on renal function. [, , ]
Q5: What is the molecular formula and weight of Cilazaprilat?
A5: The molecular formula of Cilazaprilat is C21H29N3O5, and its molecular weight is 403.47 g/mol.
Q6: Are there any notable spectroscopic data available for Cilazaprilat?
A6: While specific spectroscopic data isn't extensively discussed in the provided research, Cilazaprilat's structure has been confirmed through techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS). [, ]
Q7: Describe the absorption and metabolism of Cilazapril, the prodrug of Cilazaprilat.
A7: Cilazapril is rapidly absorbed after oral administration and is rapidly metabolized in the liver to its active metabolite, Cilazaprilat. [, , , , ]
Q8: How is Cilazaprilat eliminated from the body?
A8: Cilazaprilat is primarily eliminated through renal excretion, with a small portion excreted in bile. [, , ]
Q9: How does renal function affect Cilazaprilat's pharmacokinetics?
A9: Cilazaprilat clearance is dependent on renal function. [, , ] Dosage adjustments are often necessary in patients with renal impairment to avoid drug accumulation. [, ]
Q10: Does Cilazaprilat exhibit dose proportionality in its pharmacokinetics?
A10: While Cilazaprilat shows dose proportionality at lower doses, its pharmacokinetics become nonlinear at higher doses, potentially due to saturable binding to ACE. [, ]
Q11: How effective is Cilazaprilat in reducing blood pressure in hypertensive models?
A11: Cilazaprilat effectively reduces blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs). [, , ]
Q12: Does Cilazaprilat directly affect vascular smooth muscle cells (VSMCs)?
A12: Cilazaprilat demonstrates both endothelium-dependent and -independent effects on VSMC proliferation. [, ] While it can indirectly modulate VSMC growth via its effects on the endothelium and angiotensin II, it may also possess direct inhibitory effects. [, ]
Q13: How does Cilazaprilat affect cerebral circulation in hypertension?
A13: Research suggests that Cilazaprilat can improve endothelium-dependent dilation in cerebral arterioles of hypertensive rats, potentially by enhancing the response to vasodilators like bradykinin. []
Q14: Are there any strategies to enhance Cilazaprilat's delivery to specific targets?
A14: While the provided research doesn't focus on targeted drug delivery for Cilazaprilat, future research could explore nanocarriers or prodrug strategies to enhance its delivery to specific tissues, potentially reducing off-target effects.
Q15: What analytical methods are commonly employed to measure Cilazaprilat levels?
A15: Radioenzymatic assays and HPLC coupled with UV detection or MS are frequently used for quantifying Cilazaprilat in biological samples. [, , , , ] These techniques offer sensitivity and selectivity for accurate drug monitoring.
Q16: How is the quality of Cilazaprilat formulations ensured?
A16: Quality control measures for Cilazaprilat formulations involve rigorous analytical method validation, ensuring accuracy, precision, and specificity. [, , ] These measures are crucial for maintaining drug safety and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.